

Technical Support Center: Environmental Decoupling of Qubits in Silicon-28

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Compound of Interest

Compound Name: Silicon28

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Welcome to the technical support center for researchers working with spin qubits in a Silicon-28 (^{28}Si) host. This resource provides answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help you mitigate environmental noise and improve qubit performance.

Frequently Asked Questions (FAQs)

Q1: What is environmental decoupling and why is it critical for qubits in a ^{28}Si host?

A1: Environmental decoupling refers to the set of techniques used to isolate a qubit from its surrounding environment, which induces quantum decoherence. Decoherence is the loss of a qubit's quantum state (its superposition and phase information), which corrupts quantum computations. In a silicon host, the primary environmental "noise" sources are magnetic field fluctuations and electric field fluctuations (charge noise).[1][2][3] Decoupling is critical to extend qubit coherence times (T_2), enabling higher fidelity quantum operations.[4][5]

Q2: Why is isotopically enriched Silicon-28 (^{28}Si) used as the host material?

A2: Natural silicon contains about 4.7% of the ^{29}Si isotope, which has a nuclear spin ($I=1/2$).[6] [7] These nuclear spins create a fluctuating magnetic environment that is a major source of decoherence for electron spin qubits.[8] Silicon-28, on the other hand, has a nuclear spin of zero, making it magnetically "silent." [9] By using highly enriched ^{28}Si (often >99.9% purity), this dominant magnetic noise source is eliminated, creating a "semiconductor vacuum" and dramatically increasing qubit coherence times.[6][10][11]

Q3: If I'm using enriched ^{28}Si , what is the dominant remaining source of noise I need to worry about?

A3: In isotopically purified ^{28}Si , the primary remaining source of decoherence is typically charge noise.^{[1][9]} This refers to fluctuations in the local electric field caused by charge traps, such as defects at the silicon/silicon dioxide interface or two-level fluctuators (TLFs) within the material.^{[2][12][13]} These electric field fluctuations can affect the qubit's energy levels (Stark shift), leading to dephasing.

Q4: What is Dynamical Decoupling (DD) and how does it work?

A4: Dynamical Decoupling is an active noise suppression technique that uses a sequence of control pulses (e.g., π -pulses) to refocus the qubit's quantum state.^[14] Much like the spin echo in NMR, these pulses effectively reverse the dephasing caused by slowly fluctuating noise.^[11] By applying these pulses repeatedly, the qubit's coupling to low-frequency noise is averaged out, extending its coherence time.^[15] Common DD sequences include the Carr-Purcell-Meiboom-Gill (CPMG) and XY-4/XY-16 sequences.^{[14][16]}

Q5: What is surface passivation and how does it help decouple qubits?

A5: Surface passivation involves treating the surface of the silicon chip, particularly the interface between the silicon and the gate oxide (e.g., SiO_2), to reduce the number of electronic defect sites or "dangling bonds."^[17] These defects are a major source of charge noise.^[18] By chemically or electrically neutralizing these defects, passivation reduces charge fluctuations near the qubit, leading to longer coherence times.^{[17][19]}

Troubleshooting Guide

Problem: My measured coherence time (T_2) is significantly shorter than expected, even in a ^{28}Si host.*

Possible Cause	Troubleshooting Steps
High-frequency Charge Noise	T_2^* is sensitive to fast noise sources. Implement a Hahn echo sequence to measure T_2 . If T_2 is much longer than T_2^* , it confirms that low-frequency noise is the dominant issue, which can be addressed by more advanced DD sequences. [11]
Control Pulse Errors	Inaccurate π -pulses in your DD sequence can limit coherence. Perform randomized benchmarking to quantify your single-qubit gate fidelity. [5] [20] Use pulse shaping and calibration routines to improve gate fidelity to >99.9%. [5] [21]
Residual ^{29}Si Nuclei	Verify the isotopic purity of your ^{28}Si substrate using Secondary Ion Mass Spectrometry (SIMS). Even ppm-level concentrations of ^{29}Si can limit coherence. [6] [7]
Poor Surface Passivation	The qubit may be located too close to a noisy interface. Investigate different surface passivation techniques during fabrication, such as forming gas anneals or depositing capping layers like Al_2O_3 . [17]
Instrumental Noise	Noise from control electronics can couple to the qubit. Ensure proper filtering on all DC and RF lines. Use high-stability voltage and current sources.

Problem: My two-qubit gate fidelity is low (<99%).

Possible Cause	Troubleshooting Steps
Correlated Noise	Noise sources can affect both qubits simultaneously. [12] [22] Measure the noise correlation spectrum between the two qubits. [23] Design DD sequences that can address correlated, not just independent, noise. [24]
Charge Noise Affecting Exchange Interaction	The exchange interaction used for two-qubit gates is highly sensitive to the electrostatic environment. Fluctuations can make the interaction strength unstable. [25] Implement feedback protocols that actively monitor and adjust gate voltages in real-time to compensate for charge drifts. [25] [26]
Crosstalk	Control pulses intended for one qubit may be affecting the other. Characterize and compensate for microwave crosstalk. Optimize the device design to physically isolate control lines.

Quantitative Data Summary

Table 1: Representative Coherence Times for Spin Qubits in Silicon

Host Material	Qubit Type	T ₂ Coherence Time	Conditions	Reference(s)
Natural Si	P-donor electron spin	~240 - 520 μ s	Low Temperature (<10K)	[27]
Enriched ²⁸ Si (~800 ppm ²⁹ Si)	P-donor electron spin	up to 60 ms	Low Temperature (7K)	[27]
Enriched ²⁸ Si	P-donor nuclear spin	> 39 minutes	Room Temperature, with DD	[15]
Enriched ²⁸ Si	P-donor nuclear spin	~ 3 hours	Cryogenic Temp, with DD	[15]
Enriched ²⁸ Si	Quantum Dot electron spin	> 1 ms	With DD	[4]

Table 2: Achieved Gate Fidelities in ²⁸Si

Gate Type	Fidelity	Host System	Key Method	Reference(s)
1-Qubit (Electron)	99.95%	P-donor in ²⁸ Si	Randomized Benchmarking	[5][20]
1-Qubit (Nuclear)	99.99%	P-donor in ²⁸ Si	Randomized Benchmarking	[5][20]
1-Qubit (Average)	>99.9%	Quantum Dot in ²⁸ Si	-	[28]
2-Qubit (CNOT)	99.76%	P-donor in ²⁸ Si	DD Gates (XY-4)	[16]
2-Qubit (CZ)	~99.5%	Quantum Dot in ²⁸ Si	Foundry Fabrication	[21]

Experimental Protocols & Visualizations

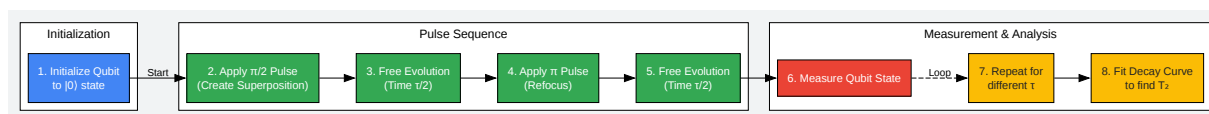
Protocol 1: Measuring T₂ with a Hahn Echo Sequence

This protocol is a fundamental technique for measuring the spin coherence time (T_2) by mitigating the effects of low-frequency dephasing.

Methodology:

- Initialization: Prepare the qubit in a known initial state, typically the ground state $|0\rangle$.
- First Pulse ($\pi/2$ -pulse): Apply a microwave pulse of duration and power calibrated to rotate the qubit state by 90 degrees around the X-axis of the Bloch sphere. This places the qubit in an equal superposition state, e.g., $(|0\rangle + |1\rangle)/\sqrt{2}$.
- Free Evolution ($\tau/2$): Allow the qubit to evolve freely for a time $\tau/2$. During this period, the qubit precesses and dephases due to interactions with the local noise environment.
- Refocusing Pulse (π -pulse): Apply a second microwave pulse calibrated to rotate the qubit state by 180 degrees around the X-axis. This pulse effectively reverses the direction of phase accumulation.
- Free Evolution ($\tau/2$): Allow the qubit to evolve for another period of $\tau/2$. During this time, the reversed phase evolution ideally cancels out the dephasing from the first evolution period, leading to a refocused "echo."
- Measurement: Measure the final state of the qubit.
- Data Collection: Repeat steps 1-6 for a range of different evolution times (τ). The amplitude of the measured qubit state will decay as a function of τ .
- Analysis: Fit the decay of the echo signal to an exponential function, $A * \exp(-\tau/T_2)$, to extract the coherence time T_2 .

Diagram: Conceptual Workflow of a Hahn Echo Experiment



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Caption: Workflow for determining qubit coherence time (T_2) using a Hahn echo sequence.

Protocol 2: Implementing an XY-4 Dynamical Decoupling Sequence

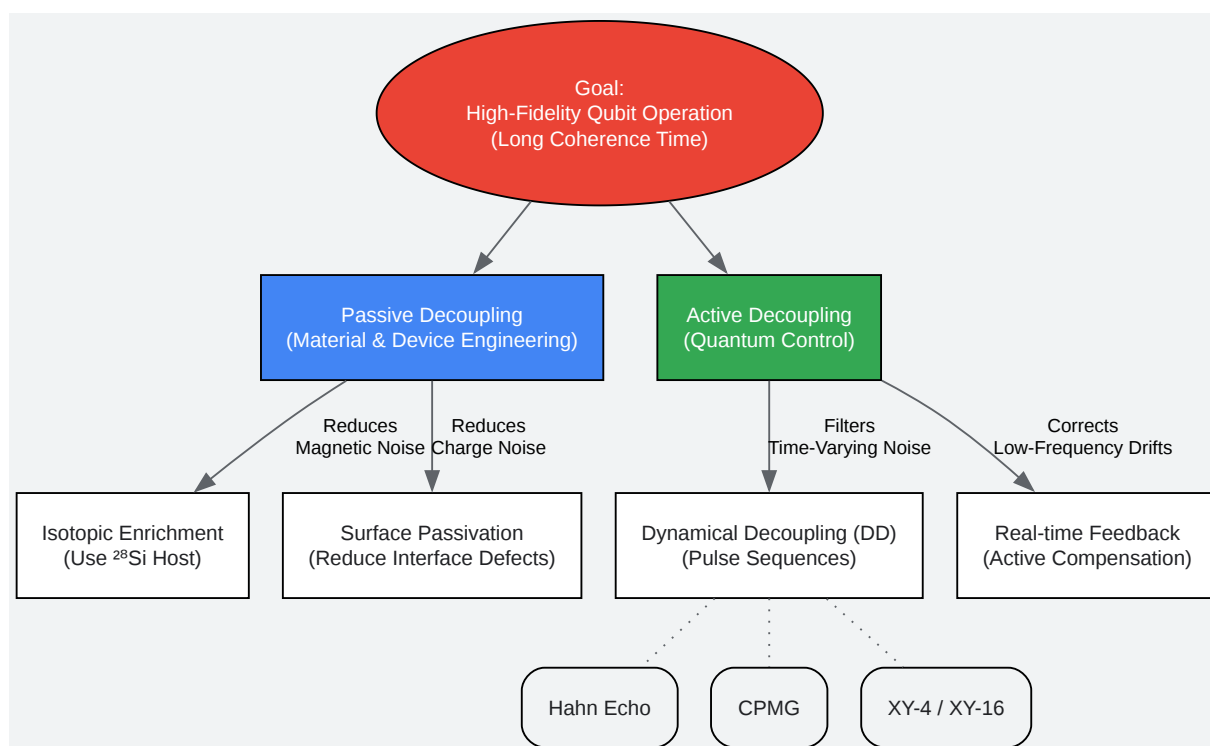
This protocol extends the Hahn echo concept to provide more robust protection against noise. The XY-4 sequence is designed to be resilient to pulse errors.

Methodology:

- Initialization: Prepare the qubit in the desired initial state.
- Sequence Block: The core of the sequence consists of four π -pulses. The total evolution time is T . The pulses are applied at times $T/8$, $3T/8$, $5T/8$, and $7T/8$.
 - Free evolution for time τ .
 - Apply a π -pulse around the X-axis.
 - Free evolution for time 2τ .
 - Apply a π -pulse around the Y-axis.
 - Free evolution for time 2τ .
 - Apply a π -pulse around the X-axis.
 - Free evolution for time 2τ .
 - Apply a π -pulse around the Y-axis.
 - Free evolution for time τ . (Where the total time $T = 8\tau$).
- Concatenation (Optional): For longer protection, this entire XY-4 block can be repeated N times.

- Measurement: After the full sequence is complete, measure the final state of the qubit.
- Analysis: Compare the measured final state fidelity with the expected initial state fidelity as a function of the total evolution time T to quantify the protection offered by the DD sequence.

Diagram: Logical Relationship of Decoupling Methods



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